2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
Description
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-17(15-8-3-4-9-16(15)21(14)2)18(23)19(24)20-10-7-13-22-11-5-6-12-22/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSGKAOUZFBLJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the dimethyl groups at the 1 and 2 positions. The acetamide group is then introduced through an acylation reaction, and finally, the pyrrolidine group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different derivatives.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The pyrrolidine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Potential Targets
- Enzymatic Inhibition : Indole derivatives may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pharmacological Applications
Research indicates that indole derivatives have potential applications in several therapeutic areas:
Anticancer Activity
Indole derivatives have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
Neuropharmacology
The structural features of this compound suggest potential neuroprotective properties. Indole derivatives are often investigated for their effects on neurotransmitter systems and could be beneficial in treating neurodegenerative diseases.
Anti-inflammatory Effects
Research into related indole compounds has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests that 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide may also possess similar anti-inflammatory properties.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar indole derivatives:
Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that a related indole derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of a structurally similar compound in a rodent model of Alzheimer's disease. Results indicated reduced neuroinflammation and improved cognitive function, suggesting potential applications for treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The pyrrolidine group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s 2-oxoacetamide core is shared with several derivatives in the evidence, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:
Substituent Effects on Properties
- Indole Modifications: The 1,2-dimethylindol-3-yl group in the target compound likely increases lipophilicity compared to the sulfonylated indole in , which may enhance membrane permeability but reduce aqueous solubility .
- Piperidin-1-yl (e.g., 3b in ) or cyclohexyl (3c) substituents may reduce solubility due to higher hydrophobicity .
Structural Characterization Methods
For example, analogs like the compound may employ SHELXL for precise bond-length/angle analysis, ensuring structural accuracy .
Biological Activity
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The compound is synthesized through multi-step organic reactions. The general synthetic route includes:
- Formation of the Indole Core : The indole structure is formed using methods such as Fischer indole synthesis.
- Dimethylation : Methyl groups are introduced at the 1 and 2 positions of the indole.
- Acetamide Group Introduction : An acylation reaction introduces the acetamide group.
- Pyrrolidine Attachment : The pyrrolidine group is added via nucleophilic substitution.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to:
- Induce Apoptosis : The compound can trigger programmed cell death in various cancer cell lines by modulating key proteins involved in the apoptotic pathway, such as c-Myc .
- Cell Cycle Arrest : It effectively arrests the cell cycle in the G0/G1 phase, preventing cancer cells from proliferating .
The mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition : The indole core may inhibit enzymes that facilitate cancer cell growth.
- Receptor Modulation : The pyrrolidine group enhances binding affinity to certain receptors, potentially increasing therapeutic efficacy .
Pharmacokinetic Properties
Preliminary studies suggest favorable pharmacokinetic properties for this compound:
- Absorption and Distribution : It shows good intestinal absorption and can cross the blood-brain barrier, making it a candidate for central nervous system-related therapies .
- Metabolism : The compound is metabolized by cytochrome P450 enzymes, which could influence its efficacy and safety profile.
Comparative Analysis
To better understand its potential, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide | Structure | Moderate anticancer activity |
| 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-morpholin-1-ylpropyl)acetamide | Structure | High binding affinity to cancer-related receptors |
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Antitumor Efficacy : In a mouse xenograft model, significant tumor reduction was observed when treated with this compound compared to control groups .
- Antimicrobial Activity Assessment : Laboratory tests demonstrated that the compound exhibits antibacterial properties against various strains, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
